Benzyl 4-aminopiperazine-1-carboxylate

Description

Chemical Identity and Structural Characteristics in Research Contexts

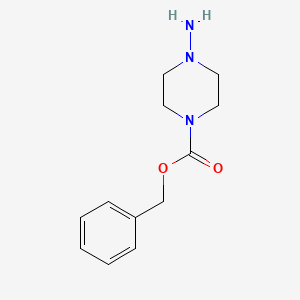

The unique reactivity and structural properties of Benzyl (B1604629) 4-aminopiperazine-1-carboxylate are dictated by its distinct chemical architecture. It features a piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. One of these nitrogens is protected by a benzyloxycarbonyl (Cbz) group, a common protecting group in organic synthesis, while the other is substituted with an amino group. This arrangement of functional groups provides two reactive sites with different nucleophilic characteristics, allowing for selective chemical modifications.

The key identifiers and properties of this compound are summarized in the table below.

| Identifier | Value |

| IUPAC Name | Benzyl 4-aminopiperazine-1-carboxylate |

| CAS Number | 161683-15-4 |

| Molecular Formula | C₁₂H₁₇N₃O₂ |

| Molecular Weight | 235.28 g/mol |

A compilation of key chemical identifiers for this compound.

Significance of the Piperazine Scaffold in Synthetic Organic Chemistry

The piperazine ring is considered a "privileged scaffold" in medicinal chemistry and drug discovery. nih.gov Its prevalence in a wide array of biologically active compounds underscores its importance. rsc.org The six-membered ring with two opposing nitrogen atoms imparts a unique set of properties to molecules, including increased polarity, which can enhance aqueous solubility and bioavailability. nih.govbohrium.comresearchgate.netscilit.com

The piperazine moiety's flexible yet conformationally defined structure allows it to interact with biological targets with high specificity. nih.govbohrium.com Its basic nature, owing to the nitrogen atoms, makes it a valuable component for modulating the physicochemical properties of a compound. thieme-connect.com Researchers have extensively utilized the piperazine nucleus to develop a diverse range of therapeutic agents. researchgate.net The ability to easily modify the piperazine ring at its nitrogen positions allows for the fine-tuning of a molecule's pharmacological profile. rsc.org

Role of this compound as a Foundational Intermediate

This compound serves as a critical starting material or intermediate in the multi-step synthesis of more complex molecules. The presence of the Cbz protecting group on one nitrogen and a free amino group on the other allows for a directed and controlled synthetic strategy. The primary amino group can undergo a variety of chemical transformations, such as acylation, alkylation, and condensation reactions, to introduce new functionalities.

Following the modification of the amino group, the Cbz protecting group can be readily removed under standard hydrogenolysis conditions. This unmasks the second nitrogen atom of the piperazine ring, making it available for further chemical elaboration. This stepwise approach is fundamental in the construction of unsymmetrically substituted piperazine derivatives, which are often sought after in drug discovery programs.

Overview of Research Trajectories and Scholarly Contributions

Research involving piperazine derivatives continues to be an active and fruitful area of investigation. The scientific literature highlights a continuous effort to synthesize novel piperazine-containing compounds with diverse biological activities. thieme-connect.com Recent reviews have emphasized the broad therapeutic potential of this scaffold, covering applications from central nervous system disorders to infectious diseases and oncology. nih.govbohrium.comresearchgate.netscilit.comresearchgate.net

While specific research exclusively detailing the trajectory of this compound is not extensively documented in publicly available literature, its structural motifs are present in a variety of patented compounds and research chemicals. The general trend in piperazine research points towards its use in creating libraries of compounds for high-throughput screening and in the rational design of targeted therapies. mdpi.com The development of new synthetic methodologies for functionalizing the piperazine core remains a key focus, aiming to expand the accessible chemical space for drug discovery. mdpi.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl 4-aminopiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c13-15-8-6-14(7-9-15)12(16)17-10-11-4-2-1-3-5-11/h1-5H,6-10,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXPNZFUBAPITJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)OCC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Advanced Synthetic Methodologies for Benzyl 4 Aminopiperazine 1 Carboxylate

Synthetic Pathways to the Piperazine (B1678402) Core

The piperazine ring is a prevalent scaffold in pharmaceuticals, and numerous methods for its synthesis have been developed. nih.gov These methods often focus on creating either symmetrically or asymmetrically substituted rings, which is crucial for the synthesis of specifically functionalized compounds like Benzyl (B1604629) 4-aminopiperazine-1-carboxylate.

The de novo construction of the piperazine ring is a fundamental approach, typically involving the cyclization of linear precursors. A common strategy involves the use of 1,2-diamines which undergo reaction with suitable dielectrophiles. nih.gov More advanced techniques have been developed to improve efficiency, yield, and substrate scope.

One such advanced method is the catalytic reductive cyclization of dioximes. This approach involves a double Michael addition of nitrosoalkenes to a primary amine, forming a bis(oximinoalkyl)amine intermediate. This intermediate then undergoes a stereoselective catalytic reductive cyclization to yield the piperazine ring. nih.gov The mechanism proceeds through the hydrogenolysis of N-O bonds to form a diimine, which cyclizes and is subsequently reduced to the final piperazine product. nih.gov Other notable strategies include the palladium-catalyzed cyclization of propargyl units with diamine components and the cyclization of diethanolamine (B148213) derivatives. nih.govorganic-chemistry.org

Table 1: Selected Cyclization Strategies for Piperazine Ring Formation

| Strategy | Precursors | Key Reagents/Catalysts | Description |

|---|---|---|---|

| Reductive Cyclization of Dioximes | Primary amines, Nitrosoalkenes | Pd/C or Raney Ni, H₂ | Forms a bis(oximinoalkyl)amine intermediate which undergoes catalytic hydrogenation and cyclization to form the piperazine ring. nih.gov |

| Palladium-Catalyzed Cyclization | Propargyl units, Diamines | Palladium catalyst | A modular approach that couples two carbons from a propargyl unit with a diamine to form the heterocyclic ring with high stereochemical control. organic-chemistry.org |

| From Diethanolamine Derivatives | Diethanolamine | Thionyl chloride, Ammonia (B1221849) | A multi-step process involving chlorination of diethanolamine, protection, and subsequent aminolysis and cyclization with ammonia. google.com |

| Aza-Michael/SN2 Annulation | 1,2-Diamines, α,β-Unsaturated esters | Bromoethyldiphenylsulfonium triflate | An intermolecular aza-Michael reaction followed by an intramolecular SN2 ring closure to furnish the piperazine core. nih.gov |

Achieving an unsymmetrically substituted piperazine, such as the target compound, requires precise control over the reactivity of the two nitrogen atoms. Regioselectivity can be established either during the ring formation or by functionalizing a pre-existing piperazine ring. researchgate.netexlibrisgroup.com

Syntheses starting from chiral amino acids can build the desired asymmetry directly into the piperazine core. nih.gov For example, optically pure amino acids can be converted into 1,2-diamine intermediates, which are then cyclized to form enantiopure substituted piperazines. nih.gov

Alternatively, modern photoredox catalysis offers methods for the direct C-H functionalization of piperazine substrates, which relies on the electronic differentiation between the two nitrogen atoms to control the site of reaction. mdpi.com While focused on C-H bonds, this principle of electronic differentiation is key for regioselective N-functionalization as well. Strategies like the Stannyl Amine Protocol (SnAP) and Silicon Amine Protocol (SLAP) utilize radical-based cyclizations to create functionalized piperazines from aldehydes and diamine-derived reagents. mdpi.com

Amination Reactions at Position 4 of the Piperazine Ring

With the N-1 position successfully protected by the Cbz group, the final stage of the synthesis is the introduction of an amino group at the N-4 position. A robust and common strategy to achieve this is through the formation and subsequent reduction of a nitro-substituted intermediate.

The synthesis proceeds by first reacting benzyl piperazine-1-carboxylate with a suitable nitrating agent to form benzyl 4-nitropiperazine-1-carboxylate. This intermediate is then subjected to reduction, which selectively converts the nitro group (-NO₂) to an amino group (-NH₂).

Catalytic hydrogenation is a highly effective method for this transformation. The choice of catalyst and conditions can be tailored to ensure the nitro group is reduced without prematurely cleaving the Cbz protecting group.

Table 3: Catalytic Hydrogenation Methods for Nitro Group Reduction

| Catalyst | Reducing Agent | Solvent | Key Features |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | Hydrogen (H₂) gas | Methanol, Ethanol | Highly common and effective for reducing both aromatic and aliphatic nitro groups. Careful control of conditions is needed to avoid deprotection of the Cbz group. nih.gov |

| Raney Nickel (Ra-Ni) | Hydrogen (H₂) gas | Methanol | A powerful catalyst often used when other reducible groups, like aromatic halides, are present. nih.gov |

| Iron (Fe) in Acid | Iron powder | Acetic Acid / HCl | A classic, mild method that offers good chemoselectivity for reducing nitro groups in the presence of other sensitive functionalities. |

| Tin(II) Chloride (SnCl₂) | Tin(II) Chloride | Ethanol, Ethyl Acetate (B1210297) | A mild reducing agent suitable for substrates that may not tolerate catalytic hydrogenation. |

The successful reduction of benzyl 4-nitropiperazine-1-carboxylate yields the final target compound, Benzyl 4-aminopiperazine-1-carboxylate. This molecule is now ready for further synthetic manipulations or for use as a building block, with two distinct nitrogen functionalities available for orthogonal reactions: the Cbz-protected amine at N-1 and the free primary amine at N-4.

Direct Amination Methodologies

Direct amination strategies aim to introduce the C4-amino group in a single, efficient step, often from a ketone precursor. Reductive amination stands out as a primary and versatile method for this transformation. This process involves the reaction of a ketone with an amine source, typically ammonia or its equivalent, in the presence of a reducing agent to form the target amine.

The synthesis of this compound via this method would commence with the precursor, Benzyl 4-oxopiperazine-1-carboxylate. This ketone undergoes condensation with an ammonia source to form an intermediate imine or enamine, which is then reduced in situ to the desired primary amine. The choice of reducing agent is crucial for the success of the reaction, as it must selectively reduce the C=N double bond of the imine without reducing the ketone starting material. masterorganicchemistry.comyoutube.com

Commonly used reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com NaBH₃CN is particularly effective because it is a mild reducing agent that is more reactive towards the protonated imine than the ketone at slightly acidic pH. masterorganicchemistry.com Alternatively, NaBH(OAc)₃ is a non-toxic and effective option that can be used in a one-pot procedure. masterorganicchemistry.com Catalytic hydrogenation can also be employed, where the ketone and ammonia react under a hydrogen atmosphere with a metal catalyst like nickel. libretexts.org

Table 1: Reagents for Reductive Amination

| Precursor | Amine Source | Reducing Agent | Key Features |

|---|---|---|---|

| Benzyl 4-oxopiperazine-1-carboxylate | Ammonia, Ammonium (B1175870) Acetate | Sodium Cyanoborohydride (NaBH₃CN) | Selective for imine reduction under mild acidic conditions. masterorganicchemistry.com |

| Benzyl 4-oxopiperazine-1-carboxylate | Ammonia, Ammonium Acetate | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Non-toxic, effective in one-pot reactions. masterorganicchemistry.com |

This table presents common reagents used for the direct reductive amination of a ketone precursor to a primary amine.

Conversion of Precursor Functionalities to the Amino Group

An alternative to direct amination is the introduction of a nitrogen-containing functional group that can be subsequently converted to an amine. This two-step approach is valuable when direct methods are inefficient or incompatible with other functionalities on the molecule. The reduction of nitro or azide (B81097) groups are prominent examples of this strategy.

The synthesis can be designed to incorporate a nitro group at the C4 position of the piperazine ring. A practical route to a related chiral aminopiperidine involved a highly enantioselective Michael addition of a malonate to a nitrostyrene (B7858105) derivative, which was then elaborated to form the functionalized piperidinone skeleton. nih.gov A similar strategy could be envisioned for piperazines, where a C4-nitro group, installed via various synthetic routes, is reduced to the corresponding amine. The reduction of an aliphatic nitro group is commonly achieved using catalytic hydrogenation (e.g., H₂ over Palladium, Platinum, or Nickel catalysts) or by using reducing agents like zinc or tin in acidic media. libretexts.org

Another effective precursor is a C4-azido derivative. The azide group can be introduced via nucleophilic substitution of a suitable leaving group (e.g., a tosylate or halide) with an azide salt like sodium azide. The subsequent reduction of the azide to the amine is a clean and high-yielding transformation. This reduction is most effectively carried out by catalytic hydrogenation or by using the Staudinger reaction, which involves treatment with a phosphine (B1218219) like triphenylphosphine (B44618) followed by hydrolysis.

Table 2: Precursor Functional Groups and Their Conversion to Amines

| Precursor Group | Reagents for Introduction | Reagents for Reduction to Amine | Advantages |

|---|---|---|---|

| Nitro (-NO₂) | Michael Addition, Nitration | H₂/Pd, Pt, or Ni; Zn/HCl; Sn/HCl libretexts.org | Nitro group is a strong electron-withdrawing group, enabling certain synthetic transformations. |

This table outlines common precursor functionalities that can be converted to an amino group, along with typical reagents for their introduction and subsequent reduction.

Stereoselective Synthesis of Enantiopure this compound and Derivatives

The development of methods to synthesize enantiomerically pure piperazine derivatives is of paramount importance, as the stereochemistry of a molecule is often critical to its biological activity. rsc.org Advanced strategies to achieve this include the use of chiral auxiliaries and asymmetric catalysis.

Chiral Auxiliary Approaches

The chiral auxiliary approach involves temporarily incorporating a chiral molecule into the synthetic route to direct the stereochemical outcome of a subsequent reaction. nih.gov This auxiliary is later removed to yield the enantiomerically enriched product.

For the synthesis of chiral piperazines, a stereogenic group can be placed on one of the nitrogen atoms to act as a chiral auxiliary. For instance, O'Brien and co-workers utilized a stereogenic α-methylbenzyl group on the distal nitrogen of an N-Boc-piperazine. nih.govmdpi.com This bulky chiral group directs the diastereoselective α-functionalization of the piperazine ring. nih.gov The resulting diastereomers can be separated, and the chiral auxiliary can be removed via catalytic hydrogenation. nih.gov

Another example involves the use of chiral amino alcohols, such as (R)-(-)-phenylglycinol, which can be condensed with other building blocks to form a chiral piperazinone intermediate. nih.gov The stereocenter from the phenylglycinol directs subsequent transformations before it is cleaved or modified. This strategy was used to prepare an enantiopure 2-methylpiperazine. nih.govrsc.org These principles can be applied to construct chiral 4-aminopiperazine derivatives by introducing the amino functionality or a precursor onto a piperazine scaffold controlled by a chiral auxiliary.

Asymmetric Catalysis in Piperazine Derivatization

Asymmetric catalysis offers a more elegant and atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. organic-chemistry.org

Several catalytic asymmetric methods have been developed for the synthesis of chiral piperazines and their precursors. Stoltz and coworkers reported a palladium-catalyzed asymmetric allylic alkylation of differentially N-protected piperazin-2-ones, which provides access to highly enantioenriched tertiary piperazin-2-ones. nih.govrsc.org These intermediates can then be further functionalized.

Another powerful strategy, developed by Schafer and coworkers, is a tandem hydroamination and asymmetric transfer hydrogenation. rsc.orgorganic-chemistry.org This method uses a titanium catalyst for an initial hydroamination to form a cyclic imine, which is then reduced using a ruthenium catalyst with a chiral ligand (e.g., (S,S)-Ts-DPEN) to give enantioenriched piperazines. organic-chemistry.org High enantiomeric excesses are achieved through hydrogen-bonding interactions between the substrate and the chiral ligand of the ruthenium catalyst. organic-chemistry.org

Furthermore, organocatalysis has been employed for the enantioselective synthesis of C2-functionalized piperazines. nih.gov This involves an organocatalytic, enantioselective α-chlorination of an aldehyde, followed by reduction and a series of chemoselective displacements and cyclization to yield the chiral piperazine core. nih.gov While these examples often focus on C2 functionalization, the principles of using chiral metal catalysts or organocatalysts can be adapted for the stereoselective synthesis of C3-substituted piperazines, which would be precursors to chiral 4-aminopiperazine derivatives.

Table 3: Comparison of Stereoselective Synthesis Strategies

| Methodology | Principle | Example | Advantages |

|---|---|---|---|

| Chiral Auxiliary | A covalently bonded chiral group directs the stereochemical outcome of a reaction. | Use of α-methylbenzylamine to direct lithiation-substitution of N-Boc-piperazine. nih.govmdpi.com | Reliable, often high diastereoselectivity. |

| Asymmetric Catalysis | A substoichiometric amount of a chiral catalyst creates a chiral product. | Tandem Ti-catalyzed hydroamination and Ru-catalyzed asymmetric transfer hydrogenation. rsc.orgorganic-chemistry.org | Highly atom-economical, scalable. |

This table compares the two main approaches for the stereoselective synthesis of chiral piperazine derivatives.

Iii. Chemical Transformations and Derivatization Strategies

Reactions Involving the Primary Amine Functionality

The primary amino group in Benzyl (B1604629) 4-aminopiperazine-1-carboxylate is a nucleophilic center that readily participates in a variety of chemical reactions. This reactivity allows for the introduction of diverse substituents and the construction of more complex molecular architectures.

The primary amine of Benzyl 4-aminopiperazine-1-carboxylate can be readily acylated to form amides or reacted with sulfonyl chlorides to yield sulfonamides. These reactions are fundamental in drug discovery for creating compounds with potential biological activity.

Amidation: The reaction with acyl chlorides or activated carboxylic acids (e.g., using coupling agents like HATU or EDCI/HOBt) produces the corresponding N-substituted amides. For instance, the amidation of piperazine (B1678402) derivatives is a key step in the synthesis of various biologically active compounds, including inhibitors of fatty acid amide hydrolase (FAAH) nih.govgoogle.com. The general conditions for amidation involve reacting the amine with an acylating agent in the presence of a base to neutralize the acid byproduct.

Sulfonamidation: Similarly, sulfonamides can be synthesized by reacting the primary amine with a sulfonyl chloride in the presence of a base. An example of a related sulfonamide is benzyl 4-(piperidine-1-sulfonyl)piperazine-1-carboxylate sigmaaldrich.com. This type of reaction is crucial for introducing sulfonyl-containing pharmacophores.

A summary of representative amidation and sulfonamidation reaction conditions is presented in Table 1.

| Reaction Type | Reagent | Base | Solvent | Typical Conditions | Ref. |

| Amidation | Acyl Chloride | Triethylamine (B128534), DIPEA | Dichloromethane, THF | 0 °C to room temperature | nih.gov |

| Amidation | Carboxylic Acid + HATU | DIPEA | DMF | Room temperature | nih.gov |

| Sulfonamidation | Sulfonyl Chloride | Pyridine, Triethylamine | Dichloromethane | 0 °C to room temperature |

Table 1. Representative Conditions for Amidation and Sulfonamidation Reactions.

The nucleophilic primary amine can also undergo N-alkylation and N-arylation reactions to introduce alkyl or aryl substituents.

N-Alkylation: Direct alkylation with alkyl halides can be achieved, typically in the presence of a base to scavenge the resulting acid. Reductive amination, a two-step process involving the formation of an imine with an aldehyde or ketone followed by reduction, is another common method for N-alkylation and is often preferred due to better control and fewer side reactions mdpi.com. For instance, N-alkylation of piperidine (B6355638) with substituted benzyl chlorides has been well-documented chemicalforums.com.

N-Arylation: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is widely used for the N-arylation of amines, including piperazine derivatives mdpi.comrsc.orgnih.govmanchester.ac.ukresearchgate.net. This reaction typically involves an aryl halide (or triflate), a palladium catalyst with a suitable phosphine (B1218219) ligand (e.g., tBuXPhos), and a base. This methodology allows for the synthesis of a wide range of N-aryl piperazine derivatives.

Table 2 summarizes typical conditions for these N-functionalization reactions.

| Reaction Type | Reagents | Catalyst/Ligand | Base | Solvent | Ref. |

| N-Alkylation | Alkyl Halide | - | K₂CO₃, Et₃N | Acetonitrile (B52724), DMF | chemicalforums.com |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | - | - | Dichloromethane | mdpi.com |

| N-Arylation | Aryl Bromide | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | rsc.orgnih.gov |

Table 2. General Conditions for N-Alkylation and N-Arylation Reactions.

The primary amine of this compound can serve as a key nucleophile in the construction of various heterocyclic systems. For example, condensation reactions with β-dicarbonyl compounds or their equivalents can lead to the formation of five- or six-membered rings. A well-established route to 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines beilstein-journals.org. While the target molecule is not a hydrazine (B178648), its primary amine can participate in similar cyclization reactions with appropriately functionalized substrates to form novel heterocyclic scaffolds.

Modifications of the Benzyl Carbamate (B1207046) Group

The benzyl carbamate (Cbz) group serves as a crucial protecting group for the piperazine nitrogen, allowing for selective reactions at the primary amine. However, this group can also be cleaved or modified to further diversify the molecular structure.

The most common method for the deprotection of the Cbz group is hydrogenolysis total-synthesis.com. This reaction involves the use of hydrogen gas and a palladium catalyst, typically palladium on carbon (Pd/C). The reaction is usually clean and proceeds under mild conditions, yielding the free secondary amine, toluene, and carbon dioxide. Transfer hydrogenation, using a hydrogen donor like ammonium (B1175870) formate (B1220265) or cyclohexadiene in the presence of a palladium catalyst, is an alternative when handling hydrogen gas is not desirable organic-chemistry.org. Other methods for Cbz cleavage include treatment with strong acids (e.g., HBr in acetic acid) or certain Lewis acids, although these conditions are harsher and may not be compatible with all functional groups organic-chemistry.org.

Table 3 outlines common methods for the cleavage of the benzyl carbamate group.

| Deprotection Method | Reagents | Catalyst | Solvent | Typical Conditions | Ref. |

| Hydrogenolysis | H₂ (1 atm) | 10% Pd/C | Methanol, Ethanol | Room temperature | orgsyn.org |

| Transfer Hydrogenation | Ammonium Formate | 10% Pd/C | Methanol | Reflux | organic-chemistry.org |

| Acidolysis | HBr in Acetic Acid | - | Acetic Acid | Room temperature | organic-chemistry.org |

Table 3. Common Conditions for Benzyl Carbamate Cleavage.

While less common than cleavage, the benzyl carbamate group can potentially undergo transcarbamation or ester exchange reactions under specific conditions.

Transcarbamation: This process involves the exchange of the benzyl alcohol moiety of the carbamate with another alcohol or amine. Recent research has shown that benzyl carbamates can be converted into their corresponding methyl or ethyl carbamates, or even amides, under certain conditions chemrxiv.org. For example, treatment with an alcohol in the presence of a suitable catalyst can lead to the formation of a different carbamate. Lanthanum triflate has been reported to catalyze the direct conversion of N-benzyloxycarbonyl-protected amines into nonsymmetrical ureas by reaction with various amines organic-chemistry.org.

Ester Exchange Reactions: While technically a carbamate, the benzyl ester-like linkage can be susceptible to exchange reactions. Zirconium(IV)-catalyzed exchange processes of carbamates with amines have been reported to yield ureas organic-chemistry.org. Although direct ester exchange on this compound is not widely documented, the principles of transesterification could potentially be applied under specific catalytic conditions organic-chemistry.orgnih.govnih.gov.

Diversification of the Piperazine Skeleton

Diversifying the piperazine scaffold of this compound involves the chemical modification of the six-membered ring itself, beyond simple N-alkylation or N-acylation of the primary amino group. These transformations aim to introduce carbon-based substituents or alter the ring size to access novel chemical space and explore new structure-activity relationships (SAR).

While a significant portion of piperazine-containing drugs feature substituents only at the nitrogen atoms, the introduction of substituents on the carbon framework of the piperazine ring has emerged as a critical strategy for creating structurally diverse molecules. mdpi.com The presence of the N-benzyloxycarbonyl (Cbz) group in this compound facilitates several modern synthetic methodologies for C-H functionalization, analogous to the widely studied N-Boc (tert-butyloxycarbonyl) protected piperazines. mdpi.comnih.gov These methods primarily target the α-carbon atoms adjacent to the nitrogen atoms.

Key strategies for introducing substituents on the piperazine ring include:

Direct α-C–H Lithiation: This is a powerful and straightforward method for functionalizing the carbon atom adjacent to the carbamate-protected nitrogen. nih.gov The process involves the deprotonation of the α-carbon using a strong base, typically an organolithium reagent like sec-butyllithium (B1581126) (s-BuLi), to form a transient lithiated intermediate. This intermediate can then be trapped by a variety of electrophiles to introduce new substituents. beilstein-journals.org For N-protected piperazines, this method allows for the installation of alkyl, acyl, and other functional groups. mdpi.com Asymmetric functionalization can be achieved with high levels of stereocontrol by using chiral ligands, such as (-)-sparteine (B7772259) or a (+)-sparteine surrogate, or by employing a chiral auxiliary on the distal nitrogen. mdpi.combeilstein-journals.org Research by O'Brien and coworkers has demonstrated the feasibility of diamine-free lithiation of N-Boc-N'-benzyl piperazine, which is structurally analogous to the title compound, allowing for trapping with various electrophiles. mdpi.comnsf.gov

Photoredox Catalysis: Visible-light photoredox catalysis has become a mild and versatile tool for C-H functionalization. mdpi.com This approach can generate an α-amino radical from the N-Cbz protected piperazine via a single-electron transfer (SET) process. encyclopedia.pub This radical can then engage in coupling reactions.

C–H Arylation and Vinylation: Early examples developed by MacMillan and coworkers showed that an iridium-based photoredox catalyst could mediate the coupling of N-Boc piperazines with electron-deficient arenes and vinyl sulfones, leading to α-arylated and α-vinylated piperazines, respectively. mdpi.com The mechanism involves the formation of an α-amino radical that couples with a radical anion of the coupling partner. encyclopedia.pub

C–H Alkylation: Organic photocatalysts, such as acridinium (B8443388) salts, have been used to achieve the C-H alkylation of carbamate-protected piperazines with Michael acceptors. mdpi.com This method offers a sustainable approach for generating α-alkylated products. mdpi.com

The table below summarizes various substituent introductions on the piperazine ring based on these modern synthetic methods.

| Methodology | Catalyst/Reagent | Electrophile/Coupling Partner | Introduced Substituent Type | Reference |

| Direct α-C–H Lithiation | s-BuLi / (-)-sparteine | Alkyl halides, Aldehydes, Ketones | Alkyl, Hydroxyalkyl | mdpi.combeilstein-journals.org |

| Photoredox C–H Arylation | Ir(ppy)₃ | 1,4-Dicyanobenzene | Aryl | mdpi.comencyclopedia.pub |

| Photoredox C–H Vinylation | Ir(ppy)₃ | Vinyl sulfones | Vinyl | mdpi.com |

| Organic Photoredox C–H Alkylation | Acridinium salts | α,β-Unsaturated carbonyls | Alkyl | mdpi.com |

This table represents general methodologies applicable to N-protected piperazines.

The strategic modification of the piperazine ring size, either through expansion to a seven-membered ring (homopiperazine or diazepane) or contraction to a five-membered ring, represents a significant synthetic challenge. Such transformations are not common for pre-formed piperazine systems and are generally not well-documented in the chemical literature for derivatives of this compound.

Ring Expansion: The synthesis of larger rings like homopiperazines typically involves de novo synthesis from linear precursors, such as appropriately substituted 1,3-diamines, rather than the expansion of an existing piperazine ring. While certain rearrangements can lead to ring expansion in other heterocyclic systems, these methods are not readily applicable to the stable piperazine core under standard conditions.

Ring Contraction: Similarly, ring contraction of a piperazine is an energetically unfavorable and synthetically complex process. Most synthetic routes to smaller N-heterocycles, such as pyrazolidines or imidazolidines, rely on cyclization of precursors with the desired carbon backbone length. There are no established, general protocols for the direct contraction of the piperazine skeleton in compounds like this compound.

Due to the synthetic difficulty and lack of established methodologies, data on specific ring expansion or contraction reactions starting from this compound are not available. Research in this area would require the development of novel and innovative synthetic strategies to overcome the inherent stability of the piperazine ring.

Iv. Applications of Benzyl 4 Aminopiperazine 1 Carboxylate in Materializing Complex Molecules

Building Block in the Synthesis of Pharmacologically Relevant Compounds

The inherent structure of benzyl (B1604629) 4-aminopiperazine-1-carboxylate, featuring a protected secondary amine and a reactive primary amine at opposite ends of the piperazine (B1678402) core, makes it a valuable precursor for a wide range of pharmacologically active agents. It serves as a foundational component in the synthesis of targeted enzyme inhibitors, which are crucial in modern drug discovery. Research has demonstrated its utility in creating inhibitors for enzymes such as histone deacetylases (HDACs) and glycogen (B147801) synthase kinase-3β (GSK-3β), both of which are significant targets in oncology and neurodegenerative disease research.

The true synthetic power of benzyl 4-aminopiperazine-1-carboxylate is realized in its function as a scaffold for the integration of diverse heterocyclic systems. The primary amino group provides a nucleophilic handle for coupling with various electrophilic partners, leading to the formation of more complex structures.

A notable example is in the development of pyrazolo[1,5-a]pyrimidine-based inhibitors of histone deacetylase 2 (HDAC2). In this synthesis, the primary amine of this compound is first reacted with ethyl 2-cyano-3-ethoxyacrylate. This is followed by treatment with hydrazine (B178648) hydrate, which facilitates the cyclization and formation of a pyrazole (B372694) ring system directly attached to the piperazine core. This multi-step, one-pot sequence efficiently yields a key intermediate where the piperazine scaffold is decorated with a substituted pyrazole, a common motif in pharmacologically active compounds.

Another key application is the synthesis of potent and selective inhibitors of glycogen synthase kinase-3 (GSK-3). Here, the nucleophilic primary amine of this compound is used to displace a chlorine atom from 2-chloro-4-methoxypyrimidine. This reaction, conducted in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), directly couples the six-membered pyrimidine (B1678525) heterocycle to the piperazine scaffold, forming a stable carbon-nitrogen bond and yielding a crucial pharmaceutical intermediate.

The initial products derived from this compound often serve as advanced intermediates, which are then subjected to further chemical transformations to yield the final target molecules. The benzyl carbamate (B1207046) (Cbz) group plays a critical role in this strategy, acting as a stable protecting group that can be selectively removed under specific conditions.

In the synthesis of the aforementioned GSK-3 inhibitors, the initial product—benzyl 4-((4-methoxypyrimidin-2-yl)amino)piperazine-1-carboxylate—is not the final drug candidate. Instead, it is a key intermediate that undergoes hydrogenolysis. In this step, the Cbz protecting group is cleaved using hydrogen gas and a palladium on carbon (Pd/C) catalyst. This deprotection exposes the secondary amine of the piperazine ring, yielding a new advanced intermediate, 2-((piperazin-1-yl)amino)-4-methoxypyrimidine. This intermediate is then ready for subsequent reactions, such as coupling with various isocyanates to build a library of potential drug molecules.

Similarly, in the synthesis of certain HDAC inhibitors, the initial coupled product is an intermediate that undergoes Cbz deprotection, typically using hydrogen bromide (HBr) in acetic acid. This step unmasks the piperazine amine, which can then participate in further reactions, such as reductive amination, to introduce additional complexity and build the final, pharmacologically active compound.

Table 1: Examples of Pharmacological Inhibitors Synthesized Using this compound

| Target Enzyme Class | Integrated Heterocyclic System | Synthetic Strategy |

| Histone Deacetylase (HDAC) | 1-Benzofuran | Amide coupling followed by Cbz deprotection and reductive amination. |

| Histone Deacetylase 2 (HDAC2) | Pyrazolo[1,5-a]pyrimidine | Reaction with acrylate (B77674) derivative and hydrazine to form pyrazole ring. |

| Glycogen Synthase Kinase-3 (GSK-3) | Pyrimidine | Nucleophilic aromatic substitution with a chloropyrimidine. |

Utility in Combinatorial Chemistry Libraries

Combinatorial chemistry aims to rapidly generate large numbers of structurally related compounds, known as a library, to screen for biological activity. This compound is an exemplary building block for such purposes due to its bifunctional nature, allowing for the systematic introduction of diversity at multiple points in the molecular structure.

Parallel synthesis, a cornerstone of combinatorial chemistry, involves the simultaneous synthesis of a library of compounds in separate reaction vessels. The synthesis of GSK-3 inhibitors provides a clear illustration of this approach. Starting from a common, advanced intermediate derived from this compound (specifically, the deprotected piperazine-pyrimidine core), a diverse library of final compounds was created. This was achieved by reacting the common intermediate with a collection of different isocyanates in a parallel fashion. Each reaction yielded a unique urea (B33335) derivative, allowing chemists to systematically explore how different substituents impact the compound's inhibitory activity against the target enzyme. This modular approach is highly efficient for establishing structure-activity relationships (SAR).

The synthetic routes employing this compound are well-suited to high-throughput synthesis (HTS) methodologies. HTS leverages automation and miniaturization to perform thousands of reactions simultaneously, often in microtiter plates. The robust and reliable reactions involving this building block, such as nucleophilic substitution and amide coupling, can be readily adapted to automated platforms. The parallel synthesis of GSK-3 inhibitors, for instance, where a single core intermediate is elaborated with numerous building blocks (isocyanates), is a strategy that can be scaled up significantly using HTS robotics. This allows for the rapid generation of extensive compound libraries, accelerating the pace of drug discovery by providing a larger and more diverse set of molecules for biological screening.

Solid-Phase Organic Synthesis Applications

Immobilization Strategies on Resins

The initial and one of the most critical steps in solid-phase synthesis is the covalent attachment of the first building block onto a solid support, typically a polymeric resin. For this compound, the immobilization is achieved through its primary amino group, which acts as a nucleophile. The choice of resin and the coupling chemistry are paramount to ensure efficient loading and stability throughout the synthetic sequence.

Commonly employed resins for the immobilization of amine-containing scaffolds include those functionalized with electrophilic groups. For instance, resins like chloromethylated polystyrene (Merrifield resin) or resins bearing an aldehyde functionality are suitable candidates.

The reaction for immobilization on a Merrifield resin typically involves the nucleophilic substitution of the chloride by the primary amine of this compound. This reaction is often facilitated by a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to neutralize the hydrochloric acid generated during the reaction.

Alternatively, reductive amination can be employed for resins containing aldehyde groups. In this two-step, one-pot process, the primary amine of this compound first forms a Schiff base with the resin-bound aldehyde. This intermediate is then reduced in situ by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (STAB), to form a stable secondary amine linkage.

The efficiency of these immobilization strategies can be monitored using qualitative tests like the ninhydrin (B49086) test, which detects the presence of free primary amines on the resin. A successful immobilization results in a negative ninhydrin test, indicating that the majority of the reactive sites on the resin have been occupied by the scaffold.

Interactive Table: Comparison of Immobilization Strategies

| Strategy | Resin Type | Reagents | Key Features |

| Nucleophilic Substitution | Merrifield (Chloromethylated) | This compound, DIPEA | Forms a stable secondary amine linkage; potential for side reactions if not optimized. |

| Reductive Amination | Aldehyde-functionalized Resin | This compound, NaBH₃CN or STAB, Acetic Acid (catalyst) | Mild reaction conditions; high efficiency and specificity. |

Cleavage and Purification Techniques

Once the desired molecule has been assembled on the resin-bound this compound scaffold, the final step is to cleave the product from the solid support and purify it. The cleavage strategy is dictated by the nature of the linkage between the scaffold and the resin, as well as the protecting groups used during the synthesis.

If the molecule was immobilized via a benzyl-type linker sensitive to strong acids, a common cleavage method involves treatment with a strong acid such as trifluoroacetic acid (TFA). A "cleavage cocktail" is often used, which consists of TFA mixed with scavengers to protect acid-sensitive functional groups in the synthesized molecule from side reactions. Common scavengers include triisopropylsilane (B1312306) (TIS) and water.

Following cleavage, the resin is filtered off, and the crude product is precipitated from the TFA solution, typically by the addition of cold diethyl ether. The precipitated product is then collected by centrifugation or filtration and washed to remove residual cleavage reagents and scavengers.

Purification of the cleaved product is most commonly achieved using preparative high-performance liquid chromatography (HPLC). Reverse-phase HPLC (RP-HPLC) is particularly effective for separating the target molecule from deletion sequences or other impurities generated during synthesis. The choice of solvents and the gradient profile for the HPLC run are optimized based on the polarity and other physicochemical properties of the target compound.

After purification, the fractions containing the pure product are typically lyophilized to obtain the final compound as a solid. The identity and purity of the final product are confirmed using analytical techniques such as mass spectrometry (MS) and analytical HPLC.

Interactive Table: Typical Cleavage and Purification Workflow

| Step | Procedure | Reagents/Equipment | Purpose |

| Cleavage | The resin is treated with a cleavage cocktail and agitated. | TFA, TIS, Water, Reaction vessel | To release the synthesized molecule from the solid support. |

| Precipitation | The cleavage mixture is added to cold diethyl ether. | Cold Diethyl Ether, Centrifuge tubes | To precipitate the crude product. |

| Isolation | The precipitate is collected by centrifugation or filtration. | Centrifuge, Filtration apparatus | To separate the crude product from the cleavage solution. |

| Purification | The crude product is dissolved and purified by preparative HPLC. | Preparative HPLC system, Solvents (e.g., Acetonitrile (B52724), Water, TFA) | To isolate the target molecule from impurities. |

| Lyophilization | The pure fractions are freeze-dried. | Lyophilizer | To obtain the final product as a solid. |

V. Structure Activity Relationship Sar Studies and Molecular Design of Derivatives

Computational Approaches to Scaffold Optimization

In silico methods have become indispensable in modern drug discovery, offering a rapid and cost-effective means to predict and rationalize the biological potential of novel compounds before their synthesis.

Molecular docking is a powerful computational tool used to predict the preferred orientation of a molecule when bound to a specific protein target. This technique allows researchers to visualize and analyze the interactions between the ligand (in this case, derivatives of benzyl (B1604629) 4-aminopiperazine-1-carboxylate) and the amino acid residues within the protein's binding site. For instance, in the development of inhibitors for enzymes like acetylcholinesterase (AChE), a target for Alzheimer's disease, docking studies can reveal crucial hydrogen bonds, hydrophobic interactions, and pi-pi stacking that contribute to the binding affinity.

While specific docking studies on benzyl 4-aminopiperazine-1-carboxylate are not extensively reported in the reviewed literature, studies on analogous benzylpiperazine and piperazine (B1678402) derivatives provide valuable insights. For example, docking studies on arylpiperazine derivatives as androgen receptor antagonists have shown that specific substitutions on the piperazine ring can significantly influence binding affinity. nih.gov Similarly, docking simulations of pyrazole-carboxamides bearing a sulfonamide moiety have been used to understand their binding mechanism to carbonic anhydrase receptors. nih.gov These studies underscore the importance of the piperazine core in establishing key interactions with the target protein. The general principle involves identifying key residues in the active site and designing derivatives that can form favorable interactions with them.

Table 1: Illustrative Ligand-Protein Interactions from Docking Studies of Piperazine Derivatives

| Derivative Class | Protein Target | Key Interacting Residues | Predicted Interaction Type |

| Arylpiperazine Derivatives | Androgen Receptor | Gln711, Arg752, Asn705 | Hydrogen Bonding, Hydrophobic Interactions |

| Pyrazole-carboxamides with Piperazine | Carbonic Anhydrase I/II | His94, His96, His119, Thr199 | Metal Coordination, Hydrogen Bonding |

| 1,3,4-Oxadiazole Derivatives | EGFR/ER | Amino acid residues in the active pocket | Hydrogen Bonding, Hydrophobic Interactions |

This table is illustrative and based on studies of analogous piperazine-containing compounds, as direct data for this compound derivatives is limited in the reviewed literature.

Quantum mechanical (QM) calculations provide a deeper understanding of a molecule's electronic structure, conformational preferences, and reactivity. These methods can be used to calculate properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and the energy barriers for conformational changes. For the this compound scaffold, QM analysis can help in understanding the preferred spatial arrangement of the benzyl and aminopiperazine moieties, which is crucial for its interaction with a biological target.

For example, Density Functional Theory (DFT) calculations have been employed to compare the theoretical and experimental bond lengths and angles of related structures, confirming the synthesized molecule's conformation. Such analyses can also predict the most likely sites for metabolic attack, guiding the design of more stable derivatives. While specific QM studies on this compound were not found, the application of these methods to similar heterocyclic compounds is a common practice to refine the understanding of their chemical behavior.

Design Principles for Novel Piperazine-Based Bioactive Entities

The design of novel bioactive molecules from the this compound scaffold is guided by principles aimed at exploring chemical diversity and targeting specific biological pathways.

To explore the structure-activity relationships, medicinal chemists systematically modify the core scaffold. For this compound, key points for modification include the amino group, the benzyl group, and the carbamate (B1207046) functionality. By introducing a variety of substituents at these positions, a library of derivatives with diverse physicochemical properties can be generated. This approach, often referred to as diversity-oriented synthesis, allows for a broad screening against various biological targets.

For instance, studies on 1-aralkyl-4-benzylpiperazine derivatives have explored the effect of modifying the aralkyl moiety in a systematic way to understand its influence on affinity for sigma receptors. nih.gov This systematic modification helps in building a comprehensive SAR profile.

Based on initial screening results or a specific biological hypothesis, the synthesis of derivatives can be more focused. For example, if a particular derivative of this compound shows initial activity against a certain kinase, subsequent synthetic efforts would focus on modifications that are known to enhance kinase inhibition. This may involve introducing groups that can form specific hydrogen bonds with the hinge region of the kinase or occupy hydrophobic pockets within the ATP-binding site.

An example of targeted synthesis is the development of novel 5-(5-nitroaryl)-1,3,4-thiadiazole derivatives incorporating a benzyl piperazine moiety, which were specifically designed and evaluated as anti-Helicobacter pylori agents. nih.gov Another example is the design of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) as inhibitors of steroid-5alpha-reductase. researchgate.net

In Vitro Biological Evaluation Methodologies for Derivatives

Once synthesized, the novel derivatives of this compound must be subjected to a battery of in vitro assays to determine their biological activity. These assays are crucial for validating the computational predictions and guiding further optimization.

The choice of assay depends on the intended biological target. For instance, if the derivatives are designed as enzyme inhibitors, enzymatic assays are employed to determine their inhibitory concentration (IC50) or inhibition constant (Ki). If the target is a receptor, binding assays are used to measure the affinity of the compounds.

A common method for preliminary antimicrobial screening is the disk diffusion assay, where the size of the inhibition zone around a paper disk impregnated with the test compound indicates its potency. mdpi.com For more quantitative data, the minimum inhibitory concentration (MIC) is determined using broth or agar (B569324) dilution methods. nih.gov

For anticancer activity, cell-based assays are utilized. These assays measure the effect of the compounds on the proliferation and viability of cancer cell lines. Common examples include the MTT assay, which measures metabolic activity, and direct cell counting.

Table 2: Common In Vitro Evaluation Methods for Piperazine Derivatives

| Assay Type | Purpose | Example Application |

| Enzyme Inhibition Assay | To determine the potency of enzyme inhibitors (e.g., IC50, Ki) | Evaluation of piperidine (B6355638) derivatives as 5-alpha reductase inhibitors researchgate.net |

| Receptor Binding Assay | To measure the affinity of a ligand for its receptor (e.g., Kd, Ki) | Testing aralkyl derivatives of 4-benzylpiperidine (B145979) on sigma receptors nih.gov |

| Antimicrobial Susceptibility Testing | To determine the effectiveness against microorganisms (e.g., MIC) | Screening of benzyl piperazine derivatives against H. pylori nih.govmdpi.com |

| Cell Proliferation/Viability Assay | To assess the cytotoxic or cytostatic effects on cells | Evaluation of aryl-, benzyl-, and piperazine-selenoureas on cancer cell lines nih.gov |

| Fibrillation Assay | To evaluate the inhibition of protein aggregation | Assessment of benzylpiperidine and hydroxypyridin-4-one hybrids on Aβ aggregation researchgate.net |

Enzyme Assays and Inhibition Profiling

Derivatives of the benzylpiperazine core have been extensively evaluated for their inhibitory activity against a range of enzymes. A notable area of investigation has been the development of tyrosinase inhibitors. Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for agents addressing hyperpigmentation.

In one study, a series of 4-(4-fluorobenzyl)piperazin-1-yl]-based compounds were synthesized and tested for their ability to inhibit tyrosinase from Agaricus bisporus (AbTYR). nih.gov The research identified several potent competitive inhibitors. nih.gov For instance, the compound [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone demonstrated an IC₅₀ value of 0.18 µM, which was significantly more potent than the well-known tyrosinase inhibitor, kojic acid (IC₅₀ = 17.76 µM). nih.gov This highlights the potential of the benzylpiperazine scaffold in designing effective enzyme inhibitors. nih.gov

The following table summarizes the tyrosinase inhibition data for selected derivatives:

| Compound ID | Structure | Target Enzyme | IC₅₀ (µM) | Inhibition Type |

| 26 | [4-(4-Fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone | Agaricus bisporus Tyrosinase (AbTYR) | 0.18 | Competitive |

| Kojic Acid | 5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one | Agaricus bisporus Tyrosinase (AbTYR) | 17.76 | Competitive |

Data sourced from a study on 4-(4-fluorobenzyl)piperazine analogs. nih.gov

Receptor Binding and Functional Assays

The benzylpiperazine moiety is a recognized pharmacophore for targeting various receptors, particularly sigma (σ) receptors, which are implicated in a variety of neurological conditions. Structure-activity relationship studies have focused on modifying the benzyl and piperazine components to optimize affinity and selectivity for σ₁ and σ₂ receptor subtypes.

A study focused on the design of new benzylpiperazinyl derivatives as σ₁ receptor ligands for potential use in pain management. nih.gov The affinity of these compounds for σ₁ and σ₂ receptors was determined through radioligand binding assays. nih.gov The results showed that modifications to the benzylpiperazine structure could significantly influence binding affinity and selectivity. For example, compound 15 (3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one) emerged as a highly potent and selective σ₁ receptor ligand with a Kᵢ value of 1.6 nM for σ₁ and a high selectivity ratio (Kᵢ σ₂/Kᵢ σ₁ = 886). nih.gov This demonstrated a significant improvement over the lead compound. nih.gov

The binding affinities of selected benzylpiperazine derivatives are presented in the table below:

| Compound ID | Structure | σ₁ Kᵢ (nM) | σ₂ Kᵢ (nM) | Selectivity (Kᵢ σ₂/Kᵢ σ₁) |

| 8 | 4-Methoxybenzylpiperazinyl derivative (Lead Compound) | Not specified | Not specified | 432 |

| 15 | 3-Cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one | 1.6 | 1420 | 886 |

| 24 | Not fully specified derivative | Not specified | Not specified | 423 |

| Haloperidol | Reference Ligand | Not specified | Not specified | Not specified |

Data from a study on benzylpiperazine derivatives as σ₁ receptor ligands. nih.gov

Cell-Based Assays for Cellular Activity (non-clinical)

To translate findings from biochemical assays into a more biologically relevant context, cell-based assays are employed to assess the activity of compounds at a cellular level. These assays can provide insights into a compound's ability to permeate cell membranes and exert its effects within a cellular environment.

In the investigation of tyrosinase inhibitors based on the 4-fluorobenzylpiperazine scaffold, the most potent compounds were further evaluated for their effects on melanin production in B16F10 melanoma cells. nih.gov The compound [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone (26 ) was shown to decrease tyrosinase activity within these cells in a dose-dependent manner, confirming its antimelanogenic effect in a cellular model without exhibiting cytotoxicity. nih.gov This was visually confirmed by observing lighter cell pellets upon treatment with the compound, indicating reduced melanin content. nih.gov

The results from the cell-based tyrosinase activity assay are summarized below:

| Compound | Cell Line | Assay | Result |

| 26 | B16F10 Melanoma Cells | Cellular Tyrosinase Activity | Dose-dependent decrease in enzyme activity |

| 26 | B16F10 Melanoma Cells | Melanin Content | Reduced melanin production observed |

Findings from a study evaluating the antimelanogenic effects of 4-(4-fluorobenzyl)piperazine derivatives. nih.gov

Vi. Analytical Methodologies for Research and Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular architecture of Benzyl (B1604629) 4-aminopiperazine-1-carboxylate, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR are vital for characterizing Benzyl 4-aminopiperazine-1-carboxylate.

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the benzyl group, the benzylic protons (-CH₂-), the protons on the piperazine (B1678402) ring, and the protons of the amino group. The integration of these signals would correspond to the number of protons in each group, while the splitting patterns (multiplicity) would reveal adjacent proton-proton coupling.

¹³C NMR (Carbon-13 NMR): This method detects the carbon atoms in the molecule, providing information about the number of non-equivalent carbons and their chemical environment (e.g., aromatic, aliphatic, carbonyl). The spectrum of this compound would display characteristic peaks for the carbons of the phenyl ring, the benzylic carbon, the piperazine ring carbons, and the carbonyl carbon of the carbamate (B1207046) group.

| Assignment (for 1-Benzyl-4-piperidylamine) | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) |

| Aromatic Protons (C₆H₅) | 7.20 - 7.40 (m) | 127.0 - 139.0 |

| Benzylic Protons (CH₂-Ph) | ~3.50 (s) | ~63.0 |

| Piperidine (B6355638) Ring Protons | 1.30 - 2.90 (m) | 32.0 - 53.0 |

| Amino Protons (NH₂) | Variable (broad s) | - |

Note: This table is illustrative and based on a related compound. Actual chemical shifts for this compound may vary.

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Mass Spectrometry (MS): Standard MS would confirm the molecular weight of this compound. The fragmentation pattern would likely show characteristic losses, such as the benzyl group or parts of the piperazine ring, which can aid in structural confirmation. For instance, a prominent peak at m/z 91 corresponding to the benzyl cation ([C₇H₇]⁺) is often observed for benzyl-containing compounds. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental composition of the molecule. This is a crucial step in confirming the chemical formula of a newly synthesized compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching of the amine, C-H stretching of the aromatic and aliphatic groups, C=O stretching of the carbamate, and C-N stretching.

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

| N-H Stretch (Amine) | 3300 - 3500 (typically two bands for a primary amine) |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=O Stretch (Carbamate) | 1680 - 1720 |

| C-N Stretch | 1020 - 1250 |

Note: This table presents typical ranges for the indicated functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. This compound would be expected to exhibit absorption maxima (λ_max) in the UV region due to the presence of the benzene (B151609) ring. Derivatization of the amino group can be used to introduce a more strongly UV-absorbing chromophore, which is a common strategy in HPLC-UV analysis for compounds with weak UV absorbance. researchgate.netjocpr.com

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating the components of a mixture, making them ideal for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.

HPLC and UPLC are powerful chromatographic techniques used to separate, identify, and quantify each component in a mixture. They are routinely used to determine the purity of pharmaceutical intermediates and active ingredients.

Methodology: A typical HPLC or UPLC method for this compound would likely involve a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (such as ammonium (B1175870) formate (B1220265) or phosphate) and an organic solvent (like acetonitrile (B52724) or methanol). sielc.comnih.gov Detection is commonly performed using a UV detector. The high-resolution capabilities of UPLC allow for faster analysis times and better separation efficiency compared to traditional HPLC.

Application: These techniques are used to separate the final product from any unreacted starting materials, byproducts, or other impurities. By comparing the peak area of the main compound to the total area of all peaks, the purity can be accurately determined. During synthesis, HPLC or UPLC can be used to monitor the disappearance of starting materials and the appearance of the product over time. For amines that have poor UV absorbance, derivatization with a UV-active tag can be employed to enhance detection sensitivity. researchgate.netjocpr.com

| Parameter | Typical HPLC/UPLC Conditions |

| Column | Reverse-phase C18 or C8 |

| Mobile Phase | Gradient or isocratic mixture of aqueous buffer and acetonitrile/methanol |

| Detector | UV-Vis (e.g., at 254 nm) or Mass Spectrometer (LC-MS) |

| Flow Rate | 0.2 - 1.0 mL/min |

| Temperature | Ambient or controlled (e.g., 25-40 °C) |

Note: This table provides a general outline of typical conditions that would be optimized for the specific analysis.

Gas Chromatography is a technique used to separate and analyze compounds that can be vaporized without decomposition. While this compound itself is likely not volatile enough for direct GC analysis, the technique can be applied to the analysis of volatile impurities or after chemical derivatization to produce a more volatile analog. For some related amines, GC-MS methods have been developed, often involving a derivatization step. researchgate.net

Thin-Layer Chromatography (TLC) for Reaction Progression

Thin-Layer Chromatography (TLC) is an indispensable analytical technique for the real-time monitoring of chemical reactions involving this compound. Its simplicity, speed, and low cost make it a valuable tool in synthetic organic chemistry to qualitatively assess the progress of a reaction by observing the consumption of starting materials and the formation of the desired product.

The principle of TLC relies on the differential partitioning of components of a mixture between a stationary phase (typically silica (B1680970) gel coated on a plate) and a liquid mobile phase (a solvent or mixture of solvents). The separation is based on the polarity of the compounds. In the context of the synthesis of this compound, TLC allows a chemist to distinguish between the starting materials, intermediates, the final product, and any byproducts.

Stationary Phase: For the analysis of this compound and its precursors, silica gel 60 F254 plates are commonly employed. The "F254" designation indicates that the silica gel is impregnated with a fluorescent indicator that allows for the visualization of UV-active compounds under a UV lamp at 254 nm.

Mobile Phase (Eluent): The choice of the mobile phase is critical for achieving good separation of the spots on the TLC plate. For piperazine derivatives, a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is frequently used. unodc.org The ratio of these solvents is adjusted to achieve an optimal retention factor (Rf) for the product, ideally between 0.3 and 0.5 for clear separation. Given the basic nature of the secondary amine in the piperazine ring, which can cause streaking on the silica plate, a small amount of a basic additive like triethylamine (B128534) (Et3N) is often added to the eluent (e.g., 0.5-1%). This neutralizes the acidic sites on the silica gel, resulting in sharper, more defined spots. A typical solvent system could be a mixture of hexane and ethyl acetate in a ratio ranging from 1:1 to 3:1, with 1% triethylamine.

Visualization: Since this compound and its common precursors are often colorless, various techniques are used to visualize the separated spots on the TLC plate.

UV Light: The presence of the benzyl group in the molecule allows for visualization under a UV lamp at 254 nm, where it will appear as a dark spot against the fluorescent background of the TLC plate. libretexts.org

Chemical Stains: Following UV visualization, the plate can be dipped into a chemical staining solution and gently heated to reveal the spots of compounds that may not be UV-active or to provide additional confirmation. Common stains for amines and related compounds include:

Ninhydrin (B49086) stain: This is particularly useful for visualizing the primary amino group of this compound, which typically yields a characteristic purple or pink spot upon heating.

Potassium permanganate (B83412) (KMnO₄) stain: This is a general-purpose stain that reacts with compounds that can be oxidized, such as amines. It produces yellow-brown spots on a purple background.

Monitoring Reaction Progress: To monitor a reaction, small aliquots of the reaction mixture are taken at different time intervals and spotted on a TLC plate alongside the starting materials. For instance, in a hypothetical synthesis of this compound from Benzyl piperazine-1-carboxylate and a source of the amino group, the TLC plate would be spotted with the starting piperazine derivative, the reaction mixture, and a co-spot (a mixture of the starting material and the reaction mixture). As the reaction progresses, the spot corresponding to the starting material will diminish in intensity, while a new spot corresponding to the more polar product, this compound, will appear and intensify. The reaction is considered complete when the spot of the limiting starting material is no longer visible on the TLC plate.

The following interactive table provides representative data for the TLC analysis of a hypothetical synthesis of this compound.

| Compound | Structure | Mobile Phase (Hexane:Ethyl Acetate:Triethylamine) | Rf Value (approx.) | Visualization Method |

| Benzyl piperazine-1-carboxylate |  | 70:30:1 | 0.65 | UV (254 nm) |

| This compound |  | 70:30:1 | 0.35 | UV (254 nm), Ninhydrin |

Vii. Future Perspectives and Emerging Research Avenues

Advancements in Sustainable Synthesis of Piperazine (B1678402) Derivatives

The chemical industry's shift towards green chemistry is profoundly influencing the synthesis of heterocyclic compounds like piperazine derivatives. Future research will prioritize the development of more environmentally benign, efficient, and cost-effective methods for producing Benzyl (B1604629) 4-aminopiperazine-1-carboxylate and its analogues. Traditional multi-step syntheses, which often involve protecting groups and generate significant waste, are being replaced by more sustainable alternatives. mdpi.comnih.gov

Key advancements focus on several areas:

Photoredox Catalysis: This technique uses visible light to drive chemical reactions, offering a greener alternative to traditional methods that may require harsh reagents or high temperatures. mdpi.com Organic photocatalysts, in particular, are gaining traction as they can be synthesized from renewable materials, reducing reliance on expensive and potentially toxic transition-metal catalysts. mdpi.com This approach can be used for C-H functionalization of the piperazine ring, allowing for the introduction of new substituents in a highly controlled manner. mdpi.com

Microwave-Assisted Synthesis: Microwave irradiation can dramatically shorten reaction times, reduce energy consumption, and improve product yields. nih.gov The application of microwave technology to the synthesis of monosubstituted piperazines has been successfully demonstrated, including in flow reactors. nih.gov

One-Pot Reactions and Green Solvents: Synthesizing complex molecules in a single reaction vessel ("one-pot") reduces the need for intermediate purification steps, saving time, solvents, and energy. nih.gov Researchers are also exploring the use of greener solvents to replace conventional, more hazardous ones. nih.gov

Table 1: Emerging Sustainable Synthesis Techniques for Piperazine Derivatives

| Technique | Principle | Advantages for Piperazine Synthesis | Key Research Findings | Citations |

|---|---|---|---|---|

| Photoredox Catalysis | Uses light energy (often visible light) and a photocatalyst to initiate redox reactions. | Enables C-H functionalization under mild conditions; use of organic photocatalysts improves sustainability. | Successful C-H arylation and vinylation of N-Boc piperazines has been achieved. mdpi.com | mdpi.com |

| Flow Chemistry | Reactions are performed in a continuously flowing stream rather than in a batch. | Enhanced safety, scalability, and process control; simplifies handling of hazardous reagents. | A transition metal-free synthesis of a piperazine-containing drug was optimized for flow chemistry. nih.gov Continuous flow facilitates the synthesis of N-Boc functionalized piperazines. mdpi.com | mdpi.comnih.gov |

| Microwave-Assisted Synthesis | Uses microwave energy to heat reactions rapidly and efficiently. | Drastically reduced reaction times and potential for improved yields. | Successfully applied to the synthesis of monosubstituted piperazines in both batch and flow reactors. nih.gov | nih.gov |

| One-Pot Synthesis | Multiple reaction steps are carried out in the same reactor without isolating intermediates. | Increased efficiency, reduced waste, and lower costs. | A simplified one-pot, one-step procedure for monosubstituted piperazines has been developed using heterogeneous catalysts. nih.gov | nih.gov |

Integration with Automated Synthesis and Artificial Intelligence in Drug Discovery

The convergence of automated synthesis platforms and artificial intelligence (AI) is set to revolutionize how derivatives of Benzyl 4-aminopiperazine-1-carboxylate are designed and evaluated. AI and machine learning (ML) algorithms can analyze vast datasets to predict the properties of novel molecules, guiding chemists toward the most promising candidates and away from those likely to fail. researchgate.netresearchgate.netyoutube.com

Future applications in this domain include:

Generative AI for Scaffold Design: AI models can design novel molecular scaffolds by learning from existing chemical structures and their biological activities. pharmaceutical-technology.comyoutube.com Starting with the this compound core, generative models could suggest modifications to the 4-amino group or the benzyl moiety to optimize binding to a specific biological target. acs.org

Predictive Modeling of Bioactivity and Properties: Machine learning models are increasingly used to predict key drug properties such as absorption, distribution, metabolism, and excretion (ADMET), as well as target binding affinity and potential toxicity. researchgate.netyoutube.com This allows for the in silico screening of virtual libraries of derivatives before committing resources to their synthesis. researchgate.netnih.gov For example, an ML model could predict the antibacterial potential of a library of compounds derived from the target molecule. researchgate.net

Automated Synthesis and Optimization: Automated flow synthesis platforms can be integrated with AI algorithms to create a closed-loop system for discovery and optimization. beilstein-journals.orgchemrxiv.org An AI could design a set of candidate molecules, which are then automatically synthesized and tested. The results are fed back to the AI, which then designs the next, improved generation of molecules. This has been demonstrated for the synthesis of complex peptide libraries and is applicable to small molecules derived from piperazine. beilstein-journals.orgchemrxiv.org

Table 2: Role of AI and Automation in Developing this compound Derivatives

| Technology | Application in Drug Discovery | Relevance to the Target Compound | Citations |

|---|---|---|---|

| Generative AI Models | De novo design of novel molecules with desired properties. | Designing new derivatives by modifying the 4-amino and benzyl groups to target specific proteins like Mcl-1. nih.gov | pharmaceutical-technology.comyoutube.comnih.gov |

| Predictive Machine Learning | Forecasting ADMET properties, binding affinity (IC50), reaction yields, and toxicity. | Screening virtual libraries to prioritize synthesis of derivatives with favorable drug-like properties and high predicted yields. researchgate.netresearchgate.netnih.gov | researchgate.netresearchgate.netyoutube.comnih.gov |

| Automated Flow Synthesis | Rapid, automated, and scalable synthesis of chemical libraries. | Efficiently producing combinatorial libraries based on the this compound scaffold for high-throughput screening. beilstein-journals.orgchemrxiv.org | nih.govbeilstein-journals.orgchemrxiv.org |

| AI-Integrated Platforms | Combining generative design, predictive modeling, and automated synthesis for closed-loop discovery. | Accelerating the optimization of a lead compound derived from the scaffold for a specific therapeutic target. youtube.com | pharmaceutical-technology.comyoutube.com |

Exploration of Novel Therapeutic Areas via Scaffold Modification

The piperazine ring is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in successful drugs and its ability to interact with a wide range of biological targets. mdpi.com The structure of this compound, with its protected N1 nitrogen and reactive N4 amine, is an excellent starting point for scaffold modification and diversification to explore new therapeutic applications.

Emerging research avenues include:

Scaffold Hopping: This strategy involves replacing a core molecular structure with a different one that maintains similar spatial arrangements of key functional groups. The this compound scaffold itself could be a result of hopping from other cyclic amines or could serve as the basis for hopping to new structures to improve properties or find new targets. nih.govnih.gov

Targeting Protein-Protein Interactions: Developing small molecules that can inhibit protein-protein interactions (PPIs) is a major goal in modern drug discovery. Derivatives of benzylpiperazine have been designed as inhibitors of the anti-apoptotic Bcl-2 family of proteins, such as Mcl-1, which are important targets in cancer therapy. nih.gov The 4-amino group of the title compound is a perfect handle for adding the necessary functionality to engage in these interactions.

CNS Disorders: Piperazine derivatives have a long history in treating central nervous system (CNS) disorders. nih.govnih.gov By modifying the substituents on the piperazine core, researchers can fine-tune a compound's ability to cross the blood-brain barrier and interact with specific receptors, such as sigma-1 (σ1R) for pain or NMDA receptors for neurological conditions. acs.orgnih.gov

Antimicrobial Agents: With the rise of antibiotic resistance, there is an urgent need for new antibacterial drugs. The piperazine scaffold is a component of known antibacterial agents, and modifications can lead to novel compounds that target essential bacterial processes, such as DNA gyrase. mdpi.comnih.gov

Table 3: Potential Therapeutic Areas for Derivatives of this compound

| Therapeutic Area | Rationale for Piperazine Scaffold | Example Target / Application | Citations |

|---|---|---|---|